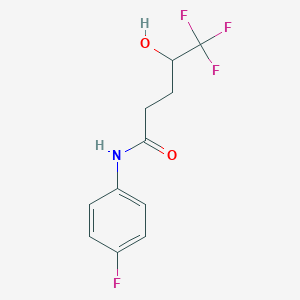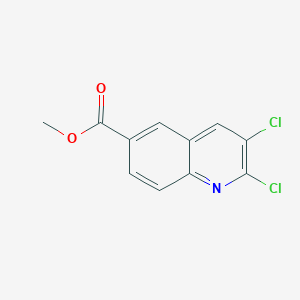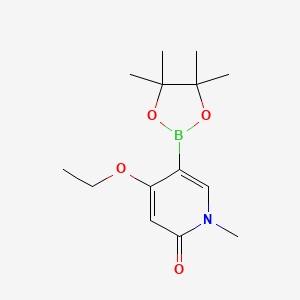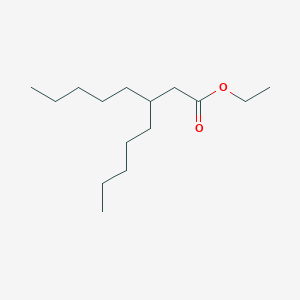
1-isopropyl-6-methoxy-1H-indazole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-isopropyl-6-methoxy-1H-indazole-3-carbaldehyde is a heterocyclic compound belonging to the indazole family Indazoles are known for their wide range of biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-6-methoxy-1H-indazole-3-carbaldehyde typically involves the formation of the indazole ring followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-azidobenzaldehydes with amines can lead to the formation of indazoles via consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed cyclization, are often employed to achieve efficient synthesis with minimal byproducts .
化学反応の分析
Types of Reactions
1-isopropyl-6-methoxy-1H-indazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-isopropyl-6-methoxy-1H-indazole-3-carboxylic acid.
Reduction: Formation of 1-isopropyl-6-methoxy-1H-indazole-3-methanol.
Substitution: Formation of various substituted indazole derivatives depending on the reagents used.
科学的研究の応用
1-isopropyl-6-methoxy-1H-indazole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other indazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
作用機序
The mechanism of action of 1-isopropyl-6-methoxy-1H-indazole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which is involved in respiratory diseases .
類似化合物との比較
Similar Compounds
1H-Indole-3-carbaldehyde: Another indazole derivative with similar structural features.
2H-Indazole: A related compound with a different hydrogenation state.
1H-Indazole-3-carboxylic acid: A derivative with a carboxylic acid group instead of an aldehyde.
Uniqueness
1-isopropyl-6-methoxy-1H-indazole-3-carbaldehyde is unique due to its specific functional groups (isopropyl, methoxy, and aldehyde) and their positions on the indazole ring.
特性
分子式 |
C12H14N2O2 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC名 |
6-methoxy-1-propan-2-ylindazole-3-carbaldehyde |
InChI |
InChI=1S/C12H14N2O2/c1-8(2)14-12-6-9(16-3)4-5-10(12)11(7-15)13-14/h4-8H,1-3H3 |
InChIキー |
DLGZQXRWXHPZGQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C2=C(C=CC(=C2)OC)C(=N1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Chloro-8-[2-(3,4-dimethylphenyl)ethyl]-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13927567.png)

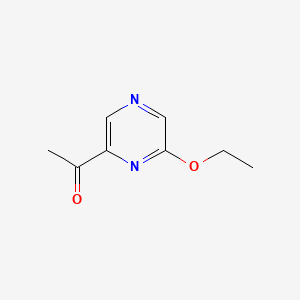
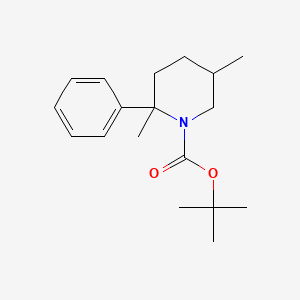

![2-[(3aS,4S,6aR)-5-(2-fluoro-4-methoxybenzoyl)-4-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-4,6-dimethylpyrimidine-5-carbonitrile](/img/structure/B13927609.png)
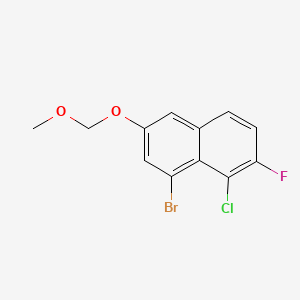
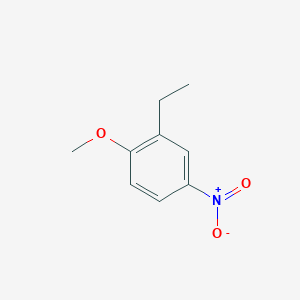
![Tert-butyl 4-[4-(trifluoromethoxy)phenyl]piperidine-1-carboxylate](/img/structure/B13927616.png)
